2-[benzyl(2-fluorobenzyl)amino]ethanol
Description
Properties
IUPAC Name |
2-[benzyl-[(2-fluorophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c17-16-9-5-4-8-15(16)13-18(10-11-19)12-14-6-2-1-3-7-14/h1-9,19H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUONOKGKZZHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorine Substituent Position and Activity
The position of fluorine on the benzyl ring significantly impacts biological efficacy. In eremomycin derivatives, ortho-fluorinated benzyl groups (e.g., compound 4e ) demonstrated superior antibacterial activity against both Gram-positive susceptible and resistant strains compared to meta- or para-fluorinated analogs (e.g., 4h , 4j,k ) . For instance:
| Compound | Substituent Position | Activity (vs. Vancomycin) |
|---|---|---|
| 4e (ortho-F) | 2-Fluorobenzyl | 1–2 dilutions higher |
| 4h (meta-F) | 3-Fluorobenzyl | Comparable to chloro |
| 4j,k (di-F) | 2,4-/2,5-Difluorobenzyl | Slightly lower than 4e |
Ortho-fluorination likely enhances steric and electronic interactions with bacterial targets, optimizing binding affinity .
Fluorine vs. Chlorine Substituents
Fluorine’s smaller atomic radius and higher electronegativity confer advantages over chlorine. In eremomycin derivatives, mono-fluorinated analogs (e.g., 4e) outperformed chlorinated counterparts (e.g., 4i) by 2–3 dilutions in potency. Dichloro derivatives (e.g., 4n,o) exhibited even lower activity, suggesting chlorine’s bulkiness disrupts target engagement .
| Compound | Halogen Type | Activity Level |
|---|---|---|
| 4e (F) | Mono-fluorine | High |
| 4i (Cl) | Mono-chlorine | Moderate |
| 4n,o (di-Cl) | Dichloro | Low |
Aminoethanol Backbone Modifications
The aminoethanol moiety influences solubility and membrane permeability. In polyene antifungals, derivatives with (2-fluorobenzyl)aminoethyl groups increased membrane permeability but retained selectivity for ergosterol-containing membranes. In contrast, hydrophilic chains (e.g., 2-((2-aminoethyl)amino)ethanol) caused non-selective membrane disruption, highlighting the balance between lipophilicity and target specificity .
Benzyl vs. Non-Aromatic Substituents
Replacing the benzyl group with alkyl or methoxy substituents reduces activity. For example, eremomycin derivatives with methyl (4c ) or methoxy (4d ) groups showed comparable but lower potency than fluorobenzyl analogs. Trifluoromethyl (4q ) and pentafluorobenzyl (4p ) groups further decreased activity, emphasizing the importance of moderate halogenation .
Toxicity and Selectivity Trade-offs
While fluorobenzyl derivatives enhance activity, they may increase toxicity. Amphotericin B amides bearing (2-fluorobenzyl)aminoethyl groups exhibited higher renal and erythrocyte toxicity compared to unmodified amphotericin B, likely due to altered interactions with cholesterol-rich membranes . This contrasts with eremomycin derivatives, where fluorination improved therapeutic indices .
Key Research Findings
- Ortho-Fluorination Advantage : Optimal activity in eremomycin derivatives correlates with ortho-fluorine positioning, likely due to enhanced target binding .
- Halogen Size Matters : Fluorine’s small size outperforms bulkier halogens like chlorine, which reduce activity .
- Membrane Interactions : Fluorobenzyl groups modulate membrane permeability but require careful balancing to avoid off-target toxicity .
- Synthetic Versatility: Fluorobenzylaminoethanol serves as a scaffold for diverse derivatives, including anticancer agents (e.g., magnolol derivatives) and antifungal compounds .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-[benzyl(2-fluorobenzyl)amino]ethanol, and how do reaction conditions influence yield and purity?
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, benzylamine derivatives react with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine, followed by ethanol functionalization . Yield optimization requires controlled temperature (40–60°C) and inert atmospheres to prevent oxidation. Purity is typically verified via HPLC (≥95%) and NMR (e.g., ¹H/¹³C for confirming fluorine-induced deshielding) .
Q. How can researchers confirm the structural integrity of 2-[benzyl(2-fluorobenzyl)amino]ethanol using spectroscopic methods?
- ¹H/¹³C NMR : Fluorine atoms induce distinct splitting patterns (e.g., coupling constants J~8–12 Hz for aromatic protons adjacent to F) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z: calculated via PubChem data) .
- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O in ethanol) validate functional groups .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
Polar aprotic solvents (DMSO, DMF) enhance solubility due to the ethanolamine moiety. Stability tests in aqueous buffers (pH 7.4) at 25°C over 24 hours are critical for biological assays. Decomposition products (e.g., oxidized aldehydes) are monitored via LC-MS .
Advanced Research Questions
Q. How does stereochemistry at the ethanolamine moiety influence biological activity, and what methods enable enantiomer separation?
Chiral centers (if present) can drastically alter receptor binding. For analogous compounds like 2-amino-2-(4-fluorophenyl)ethanol, chiral HPLC (Chiralpak® AD-H column) resolves enantiomers with >99% ee . Activity comparisons (e.g., IC₅₀ in enzyme assays) between enantiomers reveal stereospecific interactions, as seen in fluorinated benzylamine derivatives targeting GPCRs .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated ethanolamine derivatives?
Discrepancies may arise from impurities or assay conditions. For example:
- Purity Reassessment : Quantify trace solvents (e.g., DMSO residuals) via GC-MS, as they can inhibit enzymes .
- Assay Optimization : Compare activity in cell-free (e.g., recombinant enzyme) vs. cell-based systems to isolate compound-specific effects .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) with in-house results to identify outliers .
Q. How can computational modeling predict the interaction of 2-[benzyl(2-fluorobenzyl)amino]ethanol with biological targets?
- Docking Studies (AutoDock Vina) : Model binding to fluorophore-tagged receptors (e.g., 5-HT₃A) using PDB ID 6NP0. Fluorine’s electronegativity enhances π-stacking with aromatic residues .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
Scale-up introduces racemization risks. Solutions include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed aminations .
- In-line Analytics : Implement PAT (Process Analytical Technology) with real-time FTIR to monitor optical rotation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
